1-(4-Bromophenyl)-3-(diphenylmethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(4-bromophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWUNGAYXMXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(diphenylmethyl)urea typically involves the reaction of 4-bromophenyl isocyanate with diphenylmethanol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(diphenylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group or the urea moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the bromophenyl group enhances the compound's interaction with cellular targets, potentially leading to increased efficacy in inhibiting tumor growth.
- Case Study : A study demonstrated that similar urea derivatives showed promising results against HeLa cell lines, with IC50 values indicating effective growth inhibition at micromolar concentrations. This suggests that 1-(4-Bromophenyl)-3-(diphenylmethyl)urea could exhibit comparable or enhanced anticancer properties due to its structural attributes .
Enzyme Inhibition
Urea derivatives are often investigated for their ability to inhibit specific enzymes involved in disease pathways. The bromophenyl and diphenylmethyl groups may enhance binding affinity to target enzymes, making this compound a candidate for further studies in enzyme inhibition.
- Example : Urea-based inhibitors have been shown to effectively target proteases and kinases, which are vital in cancer progression and other diseases. The structural modifications present in this compound could be optimized to improve selectivity and potency against these enzymes.
Antimicrobial Properties
There is emerging interest in the antimicrobial potential of urea derivatives. The presence of the bromine atom may contribute to enhanced antibacterial activity by disrupting bacterial cell membranes or interfering with metabolic processes.
- Research Insight : Studies on related compounds have indicated that halogenated urea derivatives often exhibit increased antimicrobial activity compared to their non-halogenated counterparts, suggesting a similar potential for this compound.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(diphenylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The diphenylmethyl group in 1-(4-Bromophenyl)-3-(diphenylmethyl)urea provides greater steric hindrance compared to smaller substituents like 2-chlorobenzyl () or trifluoromethylphenyl (). This may reduce solubility in polar solvents but enhance lipid membrane permeability .
- Halogen Influence: Bromine (Br) and chlorine (Cl) substituents increase molecular weight and dipole moments, as seen in 1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea (C–Br: 1.901 Å; C–Cl: 1.742 Å) .
Crystallographic and Conformational Differences
Table 2: Crystallographic Data for Selected Urea Derivatives
Key Observations :
- Trans Conformation : Analogous compounds like 1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea adopt trans conformations relative to the urea C=O bond, minimizing steric clashes and optimizing hydrogen-bond networks (N–H···O: 2.0856–2.2025 Å) .
- Packing Efficiency : The dihedral angle between the 4-bromophenyl and 2-chlorobenzyl groups (10.2°) suggests near-coplanar stacking, which may enhance crystallinity compared to bulkier diphenylmethyl derivatives .
Key Observations :
- Bioactivity Gaps : While this compound lacks reported biological data, structurally similar compounds show diverse activities. For example, pyridinyl and triazolyl derivatives exhibit molluscicidal () and IDO1 inhibitory () properties, respectively.
Biological Activity
1-(4-Bromophenyl)-3-(diphenylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. The compound's effectiveness is often evaluated using the MDA-MB-231 triple-negative breast cancer cell line, among others.
- Cytotoxicity Data :
- IC50 values for different analogs have been reported, with some derivatives showing enhanced activity compared to the parent compound.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 15.0 | |
| Analog A | MDA-MB-231 | 10.5 | |
| Analog B | MDA-MB-231 | 8.2 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Inhibition of Key Pathways : The compound has been shown to inhibit p38 MAP kinase, a protein involved in stress responses that can lead to cancer progression. This inhibition can result in reduced cell survival and increased apoptosis in cancer cells .
- Interaction with Receptors : Studies have indicated that this urea derivative interacts minimally with dopamine and serotonin receptors, suggesting a lower risk of neurotoxicity compared to other compounds in its class .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogs of this compound reveal critical insights into how structural modifications impact biological activity:
- Electron-Withdrawing vs. Electron-Donating Groups : Modifications at the para-position of the phenyl ring significantly affect cytotoxicity. Electron-withdrawing groups enhance activity, while electron-donating groups tend to diminish it .
- Linker Length : Variations in the urea linker length have shown that an optimal length correlates with increased cytotoxicity, indicating that both steric and electronic factors play crucial roles in the compound's effectiveness .
Case Studies
Several case studies have highlighted the potential of this compound and its analogs:
- In Vivo Studies : In animal models, administration of the compound demonstrated significant tumor reduction in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent .
- Combination Therapies : Research has explored the synergistic effects when combined with established chemotherapeutics like doxorubicin, leading to enhanced efficacy and reduced side effects .
Q & A
Q. What are the optimized synthetic routes for 1-(4-Bromophenyl)-3-(diphenylmethyl)urea, and how can reaction parameters be controlled to enhance yield?
The compound is synthesized via urea-forming reactions, typically coupling 4-bromophenyl isocyanate with diphenylmethylamine. Key parameters include:
- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .
- Temperature control : Initial reaction at 0–5°C to prevent exothermic side reactions, followed by gradual warming to room temperature.
- Stoichiometry : A 1.1:1 molar ratio of isocyanate to amine compensates for moisture sensitivity.
- Monitoring : Thin-layer chromatography (TLC, ethyl acetate/hexane) and NMR track reaction progress. Purification via silica gel chromatography yields >85% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and urea NH signals (δ 8.5–9.5 ppm).
- NMR : Confirms the urea carbonyl at ~155–160 ppm and aryl carbons.
- IR spectroscopy : Urea C=O stretch appears near 1640–1680 cm.
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]) .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine at the 4-position enables Suzuki-Miyaura couplings with boronic acids, forming biaryl derivatives. Key considerations:
- Catalyst system : Pd(PPh) or PdCl(dppf) in toluene/ethanol.
- Base : NaCO or KPO to deprotonate intermediates.
- Monitoring : HPLC-MS ensures complete conversion .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder in diphenylmethyl groups) be addressed?
Q. What computational methods predict the compound’s binding affinity with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with protein active sites, focusing on urea hydrogen bonds.
- *DFT calculations (B3LYP/6-31G)**: Analyze electronic effects of bromine and diphenylmethyl groups on charge distribution.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can contradictory biological activity data across studies be resolved?
- Purity validation : HPLC (>95% purity) and elemental analysis rule out impurities.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Meta-analysis : Compare IC values under identical pH and temperature conditions .
Q. What strategies optimize solubility for in vitro assays?
- Co-solvents : DMSO (≤0.1% v/v) for stock solutions.
- Surfactants : Polysorbate-80 (0.01%) enhances aqueous solubility.
- pH adjustment : Buffers (PBS, pH 7.4) mimic physiological conditions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous CHCl | |
| Temperature | 0–5°C → RT | |
| Isocyanate:Amine | 1.1:1 | |
| Purification | Silica gel chromatography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
